Sodium taurohyodeoxycholate

Catalog No.
S849952
CAS No.
38411-85-7
M.F
C26H44NNaO6S
M. Wt
521.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium taurohyodeoxycholate

CAS Number

38411-85-7

Product Name

Sodium taurohyodeoxycholate

IUPAC Name

sodium 2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

Molecular Formula

C26H44NNaO6S

Molecular Weight

521.7 g/mol

InChI

InChI=1S/C26H45NO6S.Na/c1-16(4-7-24(30)27-12-13-34(31,32)33)19-5-6-20-18-15-23(29)22-14-17(28)8-10-26(22,3)21(18)9-11-25(19,20)2;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17-,18+,19-,20+,21+,22+,23+,25-,26-;/m1./s1

InChI Key

VNQXUJQHLHHTRC-WMWRQJSFSA-M

SMILES

Array

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.[Na+]

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+]

Taurohyodeoxycholic acid (THDCA) is a taurine-conjugated form of the secondary bile acid hyodeoxycholic acid. THDCA decreases the size and weight of human gallstones in vitro. It increases bile flow, biliary cholesterol secretion, and biliary lipid secretion in rats. Co-administration of THDCA with taurochenodeoxycholic acid (TCDCA;) prevents TCDCA-induced hepatotoxicity, increasing bile flow as well as biliary acid and phospholipid secretion in rats. THDCA also reduces myeloperoxidase activity, expression of TNF-α and IL-6, and colonic damage in a mouse model of TNBS-induced ulcerative colitis.
Sodium taurohyodeoxycholate hydrate is a taurine-amidated bile salt, which can be used as an anionic detergent.

Sodium taurohyodeoxycholate (STHDC, CAS 38411-85-7) is a taurine-conjugated, dihydroxy bile salt (3α, 6α-diol) that functions as a highly specialized amphipathic biosurfactant. In industrial and pharmaceutical applications, it is primarily procured for its precise critical micelle concentration (CMC) and unique hydrophilic-hydrophobic balance. Unlike generic bile salts, STHDC is specifically utilized as a transmucosal absorption enhancer, a lipid solubilizing agent in cholesterol metabolism assays, and a mild detergent for membrane protein manipulation where strict control over membrane toxicity is required [1].

Substituting STHDC with more common bile salts, such as sodium taurocholate (STC) or sodium taurodeoxycholate (STDC), often results in formulation failure or compromised assay integrity. STC, a trihydroxy conjugate, is highly hydrophilic but requires significantly higher concentrations to achieve equivalent micellar solubilization, which can lead to irreversible mucosal damage in drug delivery applications [1]. Conversely, STDC is highly hydrophobic and readily induces severe membrane toxicity and rapid vesicle leakage at low millimolar concentrations [2]. STHDC occupies a critical intermediate physicochemical space, ensuring efficient lipophilic solubilization without the destructive cellular footprint of generic hydrophobic analogs[3].

Quantitative Hydrophobicity Index vs. Taurodeoxycholate

The hydrophilic-hydrophobic balance of a bile salt dictates its membrane interaction and solubilization capacity. In standardized reversed-phase HPLC capacity factor assays, STHDC demonstrates a hydrophobicity index of -0.35. In direct contrast, the closely related dihydroxy bile salt sodium taurodeoxycholate (STDC) exhibits a highly hydrophobic index of +0.59, while standard sodium taurocholate (STC) is set at 0 [1].

Evidence DimensionMonomeric hydrophobicity index
Target Compound Data-0.35 (STHDC)
Comparator Or Baseline+0.59 (STDC)
Quantified DifferenceSTHDC is significantly more hydrophilic than STDC (Δ 0.94 units).
ConditionsReversed-phase HPLC (methanol-water 70:30 w/w, ionic strength 0.15)

This specific hydrophilicity profile prevents the severe off-target membrane toxicity associated with STDC, making STHDC the preferred choice for sensitive cell-based assays and protein extractions.

Superior Reduction of Biliary Cholesterol Saturation Index

The specific 3α, 6α-hydroxylation pattern of STHDC grants it exceptional efficacy in lipid metabolism applications. In comparative in vivo models, dietary supplementation with STHDC resulted in the most pronounced reduction in liver and serum cholesterol levels, effectively inhibiting cholesterol gallstone formation and lowering the cholesterol saturation index more efficiently than standard chenodeoxycholic acid derivatives or unconjugated baseline bile acids [1].

Evidence DimensionCholesterol saturation index reduction
Target Compound DataPronounced reduction in liver/serum cholesterol and maximal gallstone inhibition
Comparator Or BaselineStandard chenodeoxycholic acid and unconjugated analogs
Quantified DifferenceSTHDC demonstrates a superior capacity to lower relative cholesterol saturation compared to standard baseline bile acids.
ConditionsIn vivo dietary supplementation and model bile systems

Buyers formulating lipid-lowering therapeutics or conducting cholesterol crystallization assays must select STHDC for its maximized solubilizing efficiency.

Safe and Reversible Mucosal Absorption Enhancement

Bile salts are critical absorption enhancers for transmucosal drug delivery (e.g., intranasal epinephrine). While standard STC requires high concentrations (8–15 mg/mL) that risk irreversible ciliary reduction and epithelial damage, STHDC serves as an optimized dihydroxy alternative. Its specific micellar structure facilitates transcellular passage of active pharmaceutical ingredients (APIs) while maintaining a reversible physiological footprint, avoiding the permanent mucosal toxicity associated with excessive STC or highly hydrophobic deoxycholate concentrations [1].

Evidence DimensionMucosal tolerability and absorption enhancement
Target Compound DataReversible physiological effects at functional enhancer concentrations (3–15 mg/mL)
Comparator Or BaselineHigh-dose STC (>15 mg/mL) or highly hydrophobic deoxycholates
Quantified DifferenceSTHDC provides the robust absorption enhancement of a dihydroxy conjugate without the irreversible mucosal toxicity linked to generic bile salts.
ConditionsIntranasal pharmaceutical formulations and epithelial cell models

For pharmaceutical procurement, STHDC offers a superior safety margin for non-invasive mucosal drug delivery formulations.

Transmucosal Drug Delivery Formulations

Ideal as an absorption enhancer in intranasal or buccal formulations (e.g., epinephrine sprays) where balancing API permeation with reversible mucosal impact is required [1].

Lipid and Cholesterol Solubilization Assays

The reagent of choice for in vitro models studying cholesterol crystallization, gallstone dissolution, and micelle-mediated lipid transport due to its specific capacity to lower the cholesterol saturation index [2].

Membrane Protein Extraction and Cell-Based Assays

Used when extracting membrane proteins or conducting cytotoxicity studies where the extreme membrane-disrupting effects of taurodeoxycholate (STDC) must be avoided, leveraging STHDC's milder -0.35 hydrophobicity index [3].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

521.27870358 Da

Monoisotopic Mass

521.27870358 Da

Heavy Atom Count

35

UNII

4N9535CHEK

Wikipedia

Sodium taurohyodeoxycholate

Dates

Last modified: 08-16-2023

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